![molecular formula C13H24N2O4 B135858 tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate CAS No. 394735-22-9](/img/structure/B135858.png)
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Overview
Description
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate is an organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is a derivative of carbamic acid and features a tert-butyl group, an amino group, and a cyclobutyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl-containing intermediate under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane, ethyl acetate, and methanol, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
Chemical Reactions Analysis
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to a variety of derivatives useful in further chemical reactions .
Research indicates that this compound may have significant biological activities, including:
- Neuroprotective Effects : Studies suggest that related compounds can protect against neurodegenerative processes by modulating inflammatory pathways. For instance, modifications in the structure have shown promise in reducing amyloid-beta peptide-induced toxicity in astrocytes .
- Enzyme Inhibition : In vitro studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in Alzheimer's disease pathology, such as β-secretase and acetylcholinesterase, indicating potential therapeutic applications .
Medicinal Chemistry
The compound is being explored for its role as a precursor in drug development. Its ability to interact with various biomolecules suggests it could be developed into therapeutic agents targeting specific diseases .
Neuroprotective Studies
A study examining the effects of structurally similar compounds on astrocytes revealed that certain modifications can enhance neuroprotection against Aβ toxicity. The findings indicated a reduction in pro-inflammatory cytokines, suggesting a mechanism through which these compounds may mitigate neuroinflammation.
Enzymatic Activity Inhibition
Research involving derivatives of this compound has highlighted their potential as inhibitors for β-secretase and acetylcholinesterase. One derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition, showcasing its potency and potential application in Alzheimer's treatment .
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound also contains a tert-butyl group and a carbamate moiety but differs in its aromatic structure.
tert-Butyl 4-amino-1-cyclobutyl-3,4-dioxobutan-2-ylcarbamate: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
Biological Activity
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate, with the CAS number 394735-22-9, is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and biological interactions.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 468.9 ± 40.0 °C at 760 mmHg
- Flash Point : 237.4 ± 27.3 °C
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from tert-butyl carbamate and involving cyclobutyl-containing intermediates. Solvents such as dichloromethane and ethyl acetate are commonly used under controlled conditions to ensure stability during synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and interaction dynamics can modulate the activity of these biological targets, leading to various physiological effects. Research indicates that this compound may exhibit protective effects against neurodegenerative processes, particularly through modulation of inflammatory pathways .
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study explored the protective effects of similar compounds against amyloid-beta (Aβ) peptide-induced toxicity in astrocytes, suggesting that modifications in the structure could enhance neuroprotection . The compound demonstrated a reduction in pro-inflammatory cytokines, indicating a potential role in mitigating neuroinflammation.
-
Inhibition of Enzymatic Activity :
- In vitro studies have shown that related compounds can act as inhibitors for β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer’s disease. For instance, a derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition . This suggests that this compound may possess similar inhibitory properties.
- Toxicity Studies :
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Similarities | Differences | Potential Applications |
---|---|---|---|
tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Both contain a carbamate moiety | Different aromatic structures | Antioxidant properties |
tert-butyl 4-amino-1-cyclobutyl-3,4-dioxobutan-2-y | Similar cyclobutyl structure | Different functional groups | Potential anti-cancer activity |
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9(10(16)11(14)17)7-8-5-4-6-8/h8-10,16H,4-7H2,1-3H3,(H2,14,17)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNFVJMBIUAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467881 | |
Record name | tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-22-9 | |
Record name | 1,1-Dimethylethyl N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394735-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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